1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2,2,2-trifluoroethyl)piperazine is a complex organic compound that belongs to the class of pyrazolopyrimidines.
Preparation Methods
The synthesis of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2,2,2-trifluoroethyl)piperazine typically involves multi-step organic reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often leads to the disruption of specific cellular pathways, which can result in therapeutic effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2,2,2-trifluoroethyl)piperazine is unique due to its specific structural features and functional groups. Similar compounds include:
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: Known for its biological activity and used in medicinal chemistry.
N-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide: Studied for its potential as a therapeutic agent.
These compounds share the pyrazolopyrimidine core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C14H18F3N5 |
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Molecular Weight |
313.32 g/mol |
IUPAC Name |
2,5-dimethyl-7-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H18F3N5/c1-10-8-13(22-12(18-10)7-11(2)19-22)21-5-3-20(4-6-21)9-14(15,16)17/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
HSYZZENYUDVSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)CC(F)(F)F)C |
Origin of Product |
United States |
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